molecular formula C13H12ClNO2 B5738818 N-(4-chlorobenzyl)-2-methyl-3-furamide

N-(4-chlorobenzyl)-2-methyl-3-furamide

Cat. No. B5738818
M. Wt: 249.69 g/mol
InChI Key: ROWAVNGLRYVWIV-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-methyl-3-furamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesic drugs. It was first synthesized in 1996 by Abbott Laboratories, and since then, it has been extensively studied for its potential use as a painkiller. ABT-594 is a potent agonist of the nicotinic acetylcholine receptor (nAChR), which is located in the central and peripheral nervous systems.

Mechanism of Action

N-(4-chlorobenzyl)-2-methyl-3-furamide acts as a potent agonist of the nAChR, which is a ligand-gated ion channel that is widely distributed in the central and peripheral nervous systems. The activation of nAChR leads to the release of several neurotransmitters, including dopamine, noradrenaline, and serotonin, which are involved in pain modulation. The release of these neurotransmitters leads to the inhibition of pain signals, resulting in pain relief.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-methyl-3-furamide has several biochemical and physiological effects. It has been shown to increase the release of several neurotransmitters, including dopamine, noradrenaline, and serotonin, which are involved in pain modulation. The compound also activates the reward pathway in the brain, leading to a feeling of euphoria. Additionally, N-(4-chlorobenzyl)-2-methyl-3-furamide has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-2-methyl-3-furamide has several advantages for lab experiments. It is a potent and selective agonist of the nAChR, which makes it an ideal tool for studying the function of this receptor. Additionally, N-(4-chlorobenzyl)-2-methyl-3-furamide has a unique mechanism of action, which is different from the traditional opioid-based painkillers, making it an attractive target for drug development. However, N-(4-chlorobenzyl)-2-methyl-3-furamide has several limitations for lab experiments. The compound is highly potent and has a short half-life, which makes it difficult to administer and measure in animal models. Additionally, N-(4-chlorobenzyl)-2-methyl-3-furamide has several side effects, including nausea, vomiting, and sedation, which may interfere with the interpretation of experimental results.

Future Directions

N-(4-chlorobenzyl)-2-methyl-3-furamide has several potential future directions. One potential direction is the development of novel painkillers based on the structure of N-(4-chlorobenzyl)-2-methyl-3-furamide. Several analogs of N-(4-chlorobenzyl)-2-methyl-3-furamide have been synthesized, and they have shown promising results in animal models. Another potential direction is the identification of the specific nAChR subtypes that are involved in the analgesic effects of N-(4-chlorobenzyl)-2-methyl-3-furamide. This information could lead to the development of more selective and effective painkillers. Additionally, N-(4-chlorobenzyl)-2-methyl-3-furamide has been shown to have potential therapeutic effects in several other conditions, including depression, anxiety, and addiction, which could be explored in future research.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-2-methyl-3-furamide involves several steps, including the reaction of 4-chlorobenzylamine with 2-methyl-3-furoic acid, followed by the reduction of the resulting ester to the alcohol and the conversion of the alcohol to the furamide. The final product is obtained through purification and isolation steps. The synthesis method has been optimized to increase the yield and purity of N-(4-chlorobenzyl)-2-methyl-3-furamide, and it has been reported in several scientific publications.

Scientific Research Applications

N-(4-chlorobenzyl)-2-methyl-3-furamide has been extensively studied for its potential use as a painkiller. It has been shown to be effective in treating acute and chronic pain in animal models, and it has also been tested in clinical trials. The compound has a unique mechanism of action, which involves the activation of nAChR, leading to the release of several neurotransmitters, including dopamine, noradrenaline, and serotonin. This mechanism of action is different from the traditional opioid-based painkillers, which have several limitations, including tolerance, addiction, and respiratory depression.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-9-12(6-7-17-9)13(16)15-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWAVNGLRYVWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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